rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol
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Overview
Description
rac-(1R,2S,7S)-bicyclo[510]octan-2-ol is a bicyclic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of cyclic azomethine ylides with alkenes, using a rhodium (II) complex/chiral Lewis acid binary system . This method allows for high diastereo- and enantioselectivity, producing optically active compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,7S)-8-((4-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
- rac-(1R,7S)-8-((2-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
- (1R,7S)-4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Uniqueness
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions. This makes it a versatile compound for synthetic applications and research.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,2R,7R)-bicyclo[5.1.0]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
HDHAVKJPOAAKFE-GJMOJQLCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H]2C[C@H]2C1)O |
Canonical SMILES |
C1CCC(C2CC2C1)O |
Origin of Product |
United States |
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